molecular formula C5H12ClNO2 B8280226 3-(1-Hydroxyethyl)azetidin-3-ol hydrochloride

3-(1-Hydroxyethyl)azetidin-3-ol hydrochloride

Cat. No. B8280226
M. Wt: 153.61 g/mol
InChI Key: CEFDOOAQASHTMZ-UHFFFAOYSA-N
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Patent
US07915250B2

Procedure details

1,1-Dimethylethyl 3-hydroxy-3-(1-hydroxyethyl)azetidine-1-carboxylate (200 mg, 0.922 mmol) was dissolved in methanol (5 mL) and 4 N hydrochloric acid in dioxane (1 mL, 4 mmol) was added. The mixture was refluxed for 15 minutes and then was concentrated in vacuo to afford 3-(1-hydroxyethyl)azetidin-3-ol hydrochloride (0.922 mmol).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH:13]([OH:15])[CH3:14])[CH2:5][N:4](C(OC(C)(C)C)=O)[CH2:3]1.[ClH:16].O1CCOCC1>CO>[ClH:16].[OH:15][CH:13]([C:2]1([OH:1])[CH2:5][NH:4][CH2:3]1)[CH3:14] |f:4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC1(CN(C1)C(=O)OC(C)(C)C)C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.OC(C)C1(CNC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.922 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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